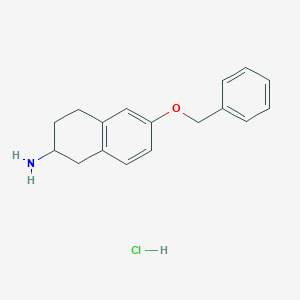![molecular formula C15H15N7O2 B2486658 2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine CAS No. 2097889-69-3](/img/structure/B2486658.png)
2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a [1,2,4]triazolo[1,5-a]pyrimidin-7-ol moiety, which is a type of nitrogenous heterocyclic compound . These types of compounds are known to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar triazolopyrimidine compounds involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Scientific Research Applications
- Ruthenium (II)-Hmtpo Complexes : Researchers have investigated the antimalarial activity of this compound. It is used as a reactant in the synthesis of ruthenium (II)-Hmtpo complexes, which exhibit promising antimalarial properties .
- Antimalarial Agents : The compound has been explored as a potential inhibitor of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. Inhibition of this enzyme disrupts the growth of Plasmodium parasites responsible for malaria .
- Vilsmeier Reaction : Researchers have employed this compound in the Vilsmeier reaction of conjugated carbocycles and heterocycles. The reaction provides a rapid method for introducing functional groups into complex molecules .
- HIV TAR RNA Binding : Investigations have focused on the compound’s binding to HIV TAR RNA. Understanding its interactions with RNA structures may lead to novel therapeutic strategies against HIV .
- Regioselective N1-Substituted 3-Amino-1,2,4-Triazoles : Researchers have synthesized regioselective N1-substituted 3-amino-1,2,4-triazoles using this compound. The method allows for the rapid generation of diverse products with structural variations .
- Phenyl Moiety Derivatives : Among the derivatives of this compound, one bearing a 2,4-difluoro group at the phenyl moiety demonstrated adequate cytotoxic effects. Such compounds may have potential in cancer research .
- Microwave-Mediated Synthesis : A catalyst-free, additive-free, and eco-friendly method has been established for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions. This compound serves as a key building block in this process .
Antimalarial Activity
Dihydroorotate Dehydrogenase Inhibitors
Chemical Synthesis
Pharmacological Studies
Structural Diversity
Cytotoxic Effects
Eco-Friendly Synthesis
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of the compound , are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets within the cell.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the broad biological activities of triazole compounds , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects.
Pharmacokinetics
The molecular weight of the compound is 1501380 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
Given the broad biological activities of triazole compounds , it can be inferred that the compound may have various effects at the molecular and cellular level.
properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c1-9-3-13(22-15(20-9)18-8-19-22)24-11-6-21(7-11)14(23)12-5-16-10(2)4-17-12/h3-5,8,11H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGDUSGAHOJTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=NC=C(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


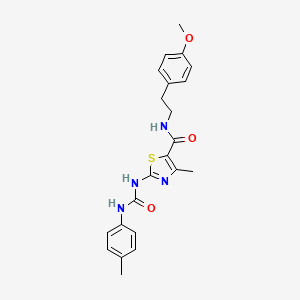
![Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2486579.png)

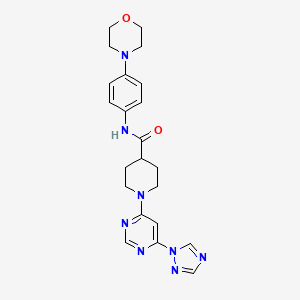
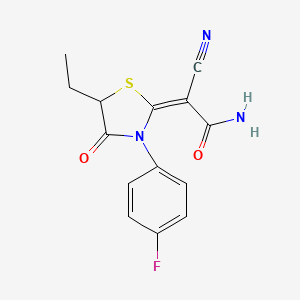
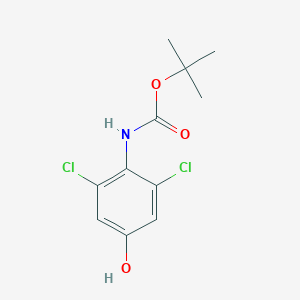
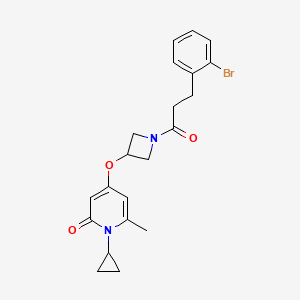
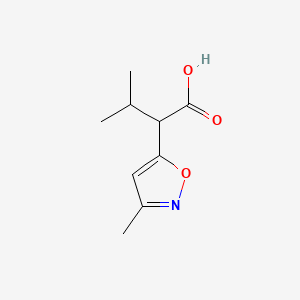

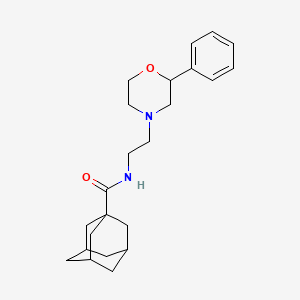
![(Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2486592.png)

